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Compound of Interest

Compound Name: Lesinurad

Cat. No.: B8021901 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed information on the strategies employed to mitigate the risk of kidney

stones in Lesinurad clinical trials. The content is structured to address specific issues that may

be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Lesinurad increases the risk of kidney stones?

A1: Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the urate

transporter 1 (URAT1) in the proximal renal tubule.[1][2][3] By inhibiting URAT1, Lesinurad
blocks the reabsorption of uric acid from the kidneys back into the bloodstream, thereby

increasing its excretion in the urine (uricosuria).[4][5] This increased concentration of uric acid

in the renal tubules can lead to supersaturation, crystallization, and subsequent formation of

uric acid stones (nephrolithiasis).[1][6]

Q2: What were the key eligibility criteria related to renal function for participants in the pivotal

Lesinurad trials (CLEAR 1, CLEAR 2, CRYSTAL)?

A2: The pivotal Phase III trials for Lesinurad (CLEAR 1, CLEAR 2, and CRYSTAL) included

patients with gout who had an inadequate response to xanthine oxidase inhibitors (XOIs).[3][7]

[8] Key inclusion criteria related to renal function generally required patients to have an

estimated creatinine clearance (eCrCl) of ≥30 mL/min.[2][5] Patients with severe renal

impairment, those on dialysis, or who had received a kidney transplant were typically excluded.
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[5] For instance, in the CLEAR 1 and CLEAR 2 studies, patients on at least 300 mg of

allopurinol (or 200 mg for those with moderate renal impairment) were included.[3][8]

Q3: What were the most common renal-related adverse events observed in Lesinurad clinical

trials?

A3: The most frequently reported renal-related adverse event in Lesinurad clinical trials was

an increase in serum creatinine.[3][9] Other reported renal adverse events included renal

failure, and nephrolithiasis (kidney stones).[1][6] The incidence of these events was generally

dose-dependent, with a higher frequency observed at the 400 mg dose compared to the 200

mg dose.[3][9]

Q4: How was the risk of kidney stones mitigated in Lesinurad clinical trials?

A4: Several strategies were employed to mitigate the risk of kidney stones in Lesinurad clinical

trials. A primary strategy was the co-administration of Lesinurad with a xanthine oxidase

inhibitor (XOI) like allopurinol or febuxostat.[1][7] This combination therapy provides a dual

mechanism of action: the XOI reduces the production of uric acid, while Lesinurad increases

its renal excretion.[1] This approach helps to lower the overall uric acid load in the body and,

consequently, the concentration in the urine. Additionally, trial protocols encouraged patients to

maintain adequate hydration, often advising a daily fluid intake of at least 2 liters.[6]

Q5: Is Lesinurad recommended for use as a monotherapy?

A5: No, Lesinurad is not recommended for use as a monotherapy.[6] Clinical trials

demonstrated that Lesinurad monotherapy, particularly at higher doses (400 mg), is

associated with a significantly increased risk of renal-related adverse events, including acute

renal failure.[6] Therefore, it is indicated for use only in combination with a xanthine oxidase

inhibitor.

Troubleshooting Guides
Issue: A significant number of subjects in our preclinical animal study are developing

crystalluria and renal calculi after administration of a novel URAT1 inhibitor.
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Assess Hydration Status: Ensure that the animals have free and continuous access to water.

Dehydration can significantly increase the risk of crystal precipitation. Consider implementing

a protocol to monitor and quantify water intake.

Evaluate Urine pH: Uric acid is more soluble in alkaline urine.[6] Measure the urine pH of the

study animals. If the urine is consistently acidic, consider strategies to increase urinary pH,

such as dietary modifications or the administration of alkalinizing agents like sodium

bicarbonate or potassium citrate.

Dose-Response Assessment: The risk of nephrolithiasis with uricosuric agents is often dose-

dependent.[9] If not already done, conduct a dose-ranging study to identify the minimal

effective dose of your compound that produces the desired serum uric acid lowering effect

with the lowest incidence of renal adverse events.

Combination Therapy: Mimicking the clinical strategy for Lesinurad, consider co-

administering your URAT1 inhibitor with a xanthine oxidase inhibitor. This can reduce the

overall urinary excretion of uric acid, thereby lowering the risk of stone formation.

Issue: We are observing a higher-than-expected incidence of serum creatinine elevations in our

early-phase clinical trial of a uricosuric agent.

Troubleshooting Steps:

Review Inclusion/Exclusion Criteria: Re-evaluate the renal function criteria for trial

enrollment. Ensure that participants with pre-existing moderate to severe renal impairment

are appropriately excluded. The Lesinurad trials, for example, had specific eCrCl cutoff

values.[2][5]

Hydration Protocol Adherence: Verify that participants are adhering to the recommended

fluid intake. Implement measures to reinforce the importance of hydration, such as patient

diaries or regular reminders from study staff.

Concomitant Medications Review: Certain medications can affect renal function. Conduct a

thorough review of all concomitant medications to identify any potentially nephrotoxic agents

or drugs that could alter the pharmacokinetics of your investigational product.
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Frequency of Monitoring: Increase the frequency of serum creatinine monitoring, especially

during the initial phase of treatment, to detect any changes promptly. Early detection allows

for timely intervention, such as dose adjustment or temporary discontinuation of the drug.

Data Presentation
Table 1: Patient Demographics and Baseline Characteristics in Pivotal Lesinurad Phase III

Trials

Characteristic
CLEAR 1
(NCT01510158)[3]
[8]

CLEAR 2
(NCT01493531)[3]

CRYSTAL
(NCT01510769)[1]

Number of Patients

(Randomized)
603 610 324

Mean Age (years) 51.9 51.2 54.1

Male (%) 94.0 96.2 95.4

Mean Duration of

Gout (years)
11.8 11.5 14.7

Mean Baseline Serum

Uric Acid (mg/dL)
6.94 6.9 8.7 (screening)

Mean Baseline eCrCl

(mL/min)
Not explicitly reported Not explicitly reported Not explicitly reported

Co-administered XOI Allopurinol Allopurinol Febuxostat

Table 2: Incidence of Renal-Related Adverse Events and Nephrolithiasis in Pivotal Lesinurad
Phase III Trials (%)
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Adverse Event CLEAR 1[7] CLEAR 2[7] CRYSTAL[7]

Treatment Arm Placebo + Allo
Lesinurad 200mg +

Allo

Lesinurad 400mg +

Allo

Any Renal-Related AE 5.9 5.9 15.0

Nephrolithiasis

(Kidney Stones)
2.0 1.0 2.5

Serum Creatinine

Elevation ≥1.5x

Baseline

3.4 5.9 15.0

Allo = Allopurinol, Feb = Febuxostat

Experimental Protocols
Renal Safety Assessment in Lesinurad Phase III Trials

The renal safety of Lesinurad was a primary focus of the Phase III clinical trial program. The

following methodologies were employed to monitor and assess renal function:

1. Laboratory Monitoring:

Serum Creatinine and Blood Urea Nitrogen (BUN): Blood samples were collected at

screening, baseline, and at regular intervals throughout the studies (e.g., monthly) to monitor

serum creatinine and BUN levels.[1][3] An increase in serum creatinine of ≥1.5 times the

baseline value was a predefined adverse event of special interest.[3]

Estimated Creatinine Clearance (eCrCl): The Cockcroft-Gault formula was used to calculate

eCrCl at baseline and throughout the trials to assess overall kidney function.

Urinalysis: Routine urinalysis was performed to check for abnormalities such as hematuria,

proteinuria, and crystalluria.

2. Adverse Event Reporting:
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All renal-related adverse events (AEs) were recorded and coded using the Medical

Dictionary for Regulatory Activities (MedDRA).[1] AEs of special interest included a

customized list of renal and urinary disorder terms.[9]

Serious adverse events (SAEs) related to renal function, such as acute renal failure, were

subject to expedited reporting to regulatory authorities.

3. Management of Renal Adverse Events:

The trial protocols included specific guidelines for managing elevations in serum creatinine.

This could involve repeat testing, temporary interruption of the study drug, dose reduction, or

permanent discontinuation, depending on the severity and persistence of the elevation.
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Caption: Mechanism of action of Lesinurad and Xanthine Oxidase Inhibitors.
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Screening Visit
- Assess eligibility

- Baseline renal function (sCr, eCrCl)

Randomization
- Assign to treatment arms

(Placebo+XOI, Lesinurad 200mg+XOI, Lesinurad 400mg+XOI)
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- Daily dosing

- Encourage hydration (≥2L/day)

Ongoing Monitoring
- Monthly visits

- sCr, BUN, Urinalysis
- AE/SAE reporting

Primary Endpoint Assessment (Month 6)
- Proportion of patients achieving target sUA

End of Study / Follow-up
- Final safety assessments

Click to download full resolution via product page

Caption: Generalized experimental workflow for Lesinurad Phase III clinical trials.
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Caption: Logical relationship between Lesinurad administration and kidney stone risk

mitigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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